molecular formula C18H14N2O3 B1322414 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 214476-89-8

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Cat. No. B1322414
M. Wt: 306.3 g/mol
InChI Key: WRAPTBOWJHVKIF-UHFFFAOYSA-N
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Description

The compound 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The benzyloxy and methoxy substituents on the quinoline core structure may influence its chemical reactivity and physical properties, as well as its potential biological activities.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a compound structurally similar to the one of interest, was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate. This process included substitution, nitration, reduction, cyclization, and chlorination steps, with a total yield of 29.2% . Although the exact synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry. For example, the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was confirmed by 1H NMR and MS spectrum . These techniques are crucial for determining the positions of substituents on the quinoline core and for confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including polymerization and cyclization. The equilibrium polymerization of quinoline methides with different alkoxy substituents has been studied, revealing that the polymerizability is mainly determined by the steric hindrance of the alkoxy groups . Additionally, the photochemical synthesis of isoquinoline alkaloids through the phot-Fries rearrangement of esters derived from phenylacetonitrile has been reported, which could be relevant for the synthesis of oxygenated quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. For instance, the antimicrobial activity of a series of new 6-methoxyquinoline-3-carbonitrile derivatives was evaluated, showing moderate activities against a range of bacteria and fungi . The substituents on the quinoline core can affect the compound's solubility, stability, and biological activity, which are important factors in the development of pharmaceutical agents.

Scientific Research Applications

Medicinal Chemistry

  • The compound has been used in the synthesis of bidentate heterocyclic Schiff base ligands and their metal complexes . These complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .
  • The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .
  • The results showed that the ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

  • The compound has been synthesized starting from 2,4-dihydroxyacetophenone . The biocidal activities of the flavanones have been investigated along with their corresponding chalcones against some bacterial and fungal strains .
  • 2-Hydroxy-4-benzyloxy-3,4-methylenedioxy chalcone (5) and its corresponding flavanone (7) showed good antibacterial and antifungal activities against some selected bacterial and fungal strains .
  • On the other hand, 2,4-dihydroxy-3,4-methylenedioxy chalcone (4) showed no antibacterial and antifungal activities while its corresponding flavanone (6) showed a little antibacterial activity only at higher concentration but did not show antifungal activity .

properties

IUPAC Name

6-methoxy-4-oxo-7-phenylmethoxy-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-22-16-7-14-15(20-10-13(9-19)18(14)21)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAPTBOWJHVKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

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